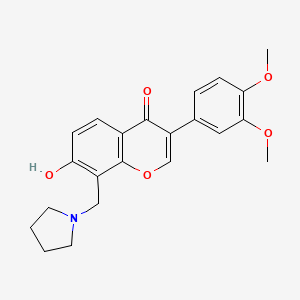

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

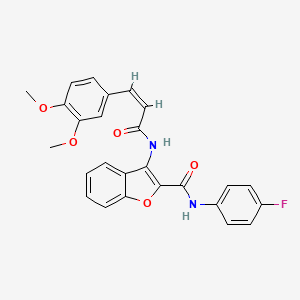

Description

The compound contains a chromenone core, which is a type of oxygen-containing heterocycle. It also has a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The presence of the dimethoxyphenyl and pyrrolidin-1-ylmethyl groups suggests that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For instance, the pyrrolidine ring is known to participate in a variety of chemical reactions .Scientific Research Applications

Antibacterial and Antioxidant Activities

Studies on the synthesis and properties of chromene derivatives have demonstrated potential antibacterial and antioxidant activities. For instance, the creation of new chromene derivatives was aimed at investigating their potential as antibacterial agents against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, as well as their antioxidant capabilities. These compounds have shown significant activity, suggesting their utility in developing new antibacterial and antioxidant agents (Al-ayed, 2011).

Chromene-annulated Chlorins

Research into chromene-annulated chlorins, which are compounds where a chromene unit is fused to a chlorin ring, has highlighted their interesting oxidation chemistry. This includes the retention of the chromene annulation under various conditions and their application in creating chlorin-like chromophores with potential uses in chemosensors and other chemical applications (Hewage et al., 2017).

Structural Characterization

The crystal structure of chromene compounds has been a subject of study to understand their molecular configuration, which is crucial for their applications in medicinal chemistry and material science. For example, the detailed structure of a chromene derivative was elucidated, showing intra-molecular hydrogen bonding and potential for forming stable crystalline materials (Manolov et al., 2008).

Electronic and Conductive Properties

Derivatives of chromene have been synthesized and analyzed for their electronic properties, which are essential for applications in conducting polymers and electronic devices. The low oxidation potentials of certain chromene derivatives make them stable in their conducting form, suggesting their potential use in electronic and optoelectronic applications (Sotzing et al., 1996).

Synthetic Pathways and Applications

The development of efficient synthetic methods for chromene derivatives opens up possibilities for their use in a wide range of applications, including drug development and material science. For example, a novel synthesis approach for creating chromene compounds efficiently could lead to the development of new therapeutic agents and materials with unique properties (Alizadeh & Ghanbaripour, 2013).

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-26-19-8-5-14(11-20(19)27-2)17-13-28-22-15(21(17)25)6-7-18(24)16(22)12-23-9-3-4-10-23/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXDLAGDEKDERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)

![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)

![methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2476535.png)

![3-(4-Methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2476539.png)